

Isomers of amyl acetate and their properties

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An In-depth Technical Guide to the Isomers of Amyl Acetate and Their Properties

Introduction

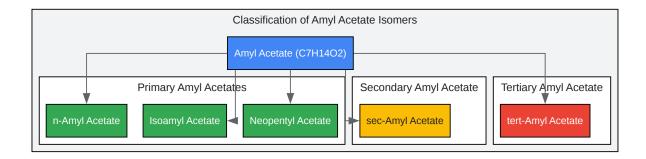
Amyl acetate, with the chemical formula C7H14O2, is an organic compound classified as an ester.[1] It is formed from the condensation reaction of an amyl alcohol (pentanol) and acetic acid.[2] While the term "amyl acetate" is often used generically, it represents a group of isomers with the same molecular formula but different structural arrangements of the atoms.[2][3] This structural variance leads to distinct physical, chemical, and biological properties for each isomer.[2] Commercial amyl acetate is typically a mixture of these isomers, with the exact composition depending on its grade and derivation.[4][5]

This technical guide provides a comprehensive overview of the primary isomers of amyl acetate, their specific properties, detailed experimental protocols for their synthesis and analysis, and their applications, with a focus on contexts relevant to researchers, scientists, and drug development professionals. The differentiation between isomers is critical in pharmaceutical applications, where even minor structural changes can significantly impact a compound's efficacy, toxicity, and pharmacokinetic profile.[6]

Isomers of Amyl Acetate

The isomers of amyl acetate are distinguished by the structure of the five-carbon amyl group. The principal isomers include n-amyl acetate, isoamyl acetate, sec-amyl acetate, tert-amyl acetate, and neopentyl acetate. These can be categorized based on the structure of the precursor amyl alcohol.





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Caption: Structural classification of common amyl acetate isomers.

- n-Amyl Acetate (Pentyl Acetate): The straight-chain isomer.[4]
- Isoamyl Acetate (Isopentyl Acetate or 3-Methyl-1-butyl Acetate): A branched-chain isomer,
 well-known for its strong banana or pear-like odor.[7][8]
- sec-Amyl Acetate (1-Methylbutyl Acetate): Formed from 2-pentanol.
- tert-Amyl Acetate (1,1-Dimethylpropyl Acetate): A tertiary ester with a camphor-like or fruity odor.[10][11]
- Neopentyl Acetate (2,2-Dimethylpropyl Acetate): A highly branched isomer.[12]

Physical and Chemical Properties

The isomeric differences result in variations in physical properties such as boiling point, melting point, and density. These properties are critical for purification processes, solvent selection, and formulation development. All isomers are colorless, flammable liquids with limited solubility in water but high solubility in organic solvents.[7][13]



Property	n-Amyl Acetate	Isoamyl Acetate	sec-Amyl Acetate	tert-Amyl Acetate	Neopentyl Acetate
Molecular Formula	C7H14O2[4]	C7H14O2[1]	C7H14O2[9]	C7H14O2[14]	C7H14O2[12]
Molecular Weight (g/mol)	130.19	130.19	130.18[15]	130.18[16]	130.18[12]
Boiling Point (°C)	149[17]	142.5[1]	~133 (271.4°F)[15]	~125 (256.5°F)[16] [18]	121.5[19]
Melting Point (°C)	-71[17]	-78.5[1]	~-78.6 (-109°F)[20]	~-70[14]	N/A
Density (g/cm³ at 20°C)	0.87[17]	0.876 (at 15°C)[1]	0.861- 0.866[15]	0.874[18]	0.881[19]
Vapor Pressure (mmHg at 20°C)	~6 (6 hPa) [17]	3.375[21]	7[15]	12.1[11]	~10.9 (14.5 mmHg at 25°C)[19]
Flash Point (°C)	41[17]	25[21]	~32 (89°F) [15]	~26 (79°F) [11][16]	25.4[19]
Solubility in Water	10 g/L[17]	Slightly soluble[1]	Slight[15]	Sparingly soluble[14]	N/A
Odor	Banana- like[4][22]	Strong banana/pear[1][7]	Mild, fruity[13][23]	Weak banana-like, fruity[11][14]	Fruity, ethereal, sweet[12]

Experimental Protocols Synthesis of Isoamyl Acetate via Fischer Esterification

Foundational & Exploratory





This protocol describes a common laboratory method for synthesizing an amyl acetate isomer. Isoamyl acetate is used here as a representative example.

Objective: To synthesize isoamyl acetate from isoamyl alcohol and glacial acetic acid using an acid catalyst.[24]

Materials and Reagents:

- Isoamyl alcohol (isopentyl alcohol)
- Glacial acetic acid
- Concentrated sulfuric acid (catalyst) or Amberlyst® resin[24]
- 5% Sodium bicarbonate solution
- Anhydrous sodium sulfate
- Deionized water
- Round-bottom flask or conical vial[24]
- Reflux condenser[24]
- Heating mantle or aluminum block[24]
- Separatory funnel
- Spin vane or magnetic stir bar[24]

Procedure:

- Reaction Setup: In a 5-mL conical vial or appropriate round-bottom flask, combine 1.0 mL of isoamyl alcohol, 1.5 mL of glacial acetic acid, and 2-3 drops of concentrated sulfuric acid (or 0.2 g of Amberlyst® resin).[24] Add a spin vane.
- Reflux: Attach a water-cooled reflux condenser to the flask. Heat the mixture to a gentle boil (approximately 150-160°C if using a heating block) and maintain reflux for 60-75 minutes.



[24] This allows the reaction to proceed towards equilibrium without loss of volatile reagents.

- Cooling and Neutralization: Allow the reaction mixture to cool to room temperature. Transfer the mixture to a separatory funnel.
- Extraction/Washing:
 - Slowly add 10 mL of deionized water to the funnel. Shake gently and allow the layers to separate. Discard the lower aqueous layer.
 - Add 5 mL of 5% sodium bicarbonate solution to neutralize the excess acetic and sulfuric acids. Swirl until CO2 evolution ceases, then stopper and shake, venting frequently.[24]
 Separate and discard the aqueous layer. Repeat this wash.
 - Wash the organic layer with 5 mL of deionized water. Separate and discard the aqueous layer.
- Drying: Transfer the crude isoamyl acetate (top layer) to a clean, dry Erlenmeyer flask. Add a small amount of anhydrous sodium sulfate to remove residual water. Swirl and let it stand for 10-15 minutes.
- Isolation: Decant or filter the dried product into a pre-weighed vial. The product can be further purified by distillation if required.

Safety Precautions: Concentrated sulfuric acid is highly corrosive. Glacial acetic acid is corrosive and has a strong odor. Amyl alcohols and acetates are flammable.[10] All procedures should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, goggles, lab coat) must be worn.

Analysis of Amyl Acetate Isomers by GC-MS

Gas Chromatography-Mass Spectrometry (GC-MS) is a standard technique for separating and identifying volatile compounds like amyl acetate isomers in a mixture.[4][25]

Objective: To separate, identify, and quantify amyl acetate isomers in a sample.

Materials and Reagents:



- · Amyl acetate isomer sample or mixture
- High-purity solvent for dilution (e.g., carbon disulfide or hexane)[25]
- Internal standard (e.g., undecane)
- GC vials with septa

Instrumentation and Parameters:

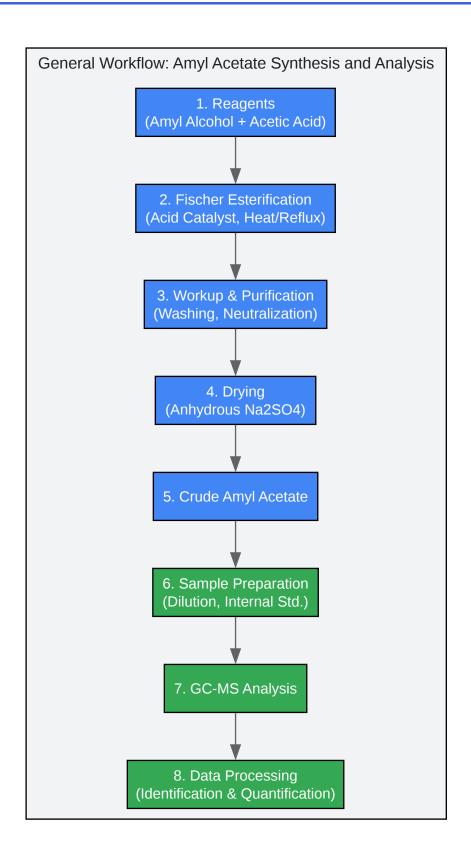
- Gas Chromatograph: Agilent 6890 or similar, equipped with a mass selective detector (MSD).[25]
- Column: DB-Wax (60 m x 0.32 mm i.d., 0.5 μm film thickness) or equivalent polar capillary column.[25]
- Carrier Gas: Helium at a constant flow rate (e.g., 1.5 mL/min).
- Injection: 1 μL split injection (e.g., 50:1 split ratio).
- Inlet Temperature: 250°C.
- Oven Temperature Program:
 - Initial temperature: 50°C, hold for 2 minutes.
 - Ramp: 10°C/min to 220°C.
 - Hold: 5 minutes at 220°C.
- MSD Parameters:
 - Transfer Line Temperature: 230°C.
 - Ion Source Temperature: 230°C.
 - Electron Ionization (EI) at 70 eV.
 - Scan Range: 35-200 amu.



Procedure:

- Sample Preparation: Prepare a stock solution of the amyl acetate sample in the chosen solvent. Create a series of calibration standards at different concentrations, each containing a fixed amount of the internal standard. Prepare a quality control (QC) sample.
- Instrument Setup: Equilibrate the GC-MS system with the specified parameters.
- Analysis: Inject the calibration standards, followed by the QC and unknown samples.
- Data Processing:
 - Identify the peaks for each isomer based on their retention times and comparison of their mass spectra with a reference library (e.g., NIST).
 - Integrate the peak areas for each isomer and the internal standard.
 - Construct a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration of the standards.
 - Determine the concentration of each isomer in the unknown samples using the regression equation from the calibration curve.





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Caption: Experimental workflow for the synthesis and analysis of amyl acetate.



Applications and Biological Significance

The varied properties of amyl acetate isomers lend them to a wide range of applications.

- Solvents: They are widely used as solvents for paints, lacquers, and resins due to their good solvency and moderate evaporation rates.[3] n-Amyl acetate is used as a solvent for nitrocellulose lacquers.[8]
- Flavoring and Fragrance: Isoamyl acetate is a key component in artificial banana and pear flavorings used in the food industry for products like candies and baked goods.[1][8] The distinct odors of the isomers are also used to scent various consumer products.[3]
- Pharmaceutical Industry: Amyl acetate is used in the preparation and extraction of penicillin.
 [2][3] In drug development, understanding the properties of isomers is paramount. The concept of bioisosterism, where one functional group is replaced by another with similar physical or chemical properties, is a key strategy in medicinal chemistry to enhance potency, alter pharmacokinetics, or reduce toxicity.[26] While amyl acetate itself is not typically a pharmacophore, its isomers serve as useful case studies in the principles of isomerism and its effect on biological activity.[6]
- Other Uses: Isoamyl acetate serves as an alarm pheromone for honeybees.[8] It is also used to test the effectiveness of respirators due to its strong, non-toxic odor.[8]

Toxicology: Amyl acetate isomers generally have low to moderate toxicity.[3] Inhalation of high concentrations of vapor can cause irritation to the eyes, nose, and throat, as well as central nervous system effects like headache, dizziness, and nausea.[10][27] High exposure may also pose a risk of liver and kidney damage.[10] As with any chemical, appropriate safety measures and ventilation are necessary when handling these compounds.[10]

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